5-(4-Hydroxyphenyl)furan-2-carbaldehyde
Description
5-(4-Hydroxyphenyl)furan-2-carbaldehyde is a furan derivative featuring a hydroxyphenyl substituent at the 5-position of the furan ring and an aldehyde group at the 2-position.
Properties
CAS No. |
13130-10-4 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13H |
InChI Key |
GCKXZFGOLQFJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)furan-2-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the reaction .
Industrial Production Methods
it is likely that similar condensation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxyphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(4-Hydroxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Hydroxyphenyl)furan-2-methanol.
Substitution: 5-(4-Nitrophenyl)furan-2-carbaldehyde.
Scientific Research Applications
5-(4-Hydroxyphenyl)furan-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Hydroxyphenyl)furan-2-carbaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can form covalent bonds with nucleophilic amino acids in proteins, leading to changes in protein function. This compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, Br, NO₂, CF₃): Halogenated derivatives (e.g., 4-Cl, 4-Br) exhibit higher melting points compared to non-halogenated analogs due to increased molecular polarity and van der Waals interactions . Nitro groups (4-NO₂) significantly lower combustion energy (-4,950 kJ/mol for 5-(4-nitrophenyl)-furan-2-carbaldehyde), indicating higher thermodynamic stability .
- Electron-Donating Groups (OH, CH₃, OCH₃):
- The hydroxyl group in this compound is expected to enhance solubility in polar solvents and participate in hydrogen bonding, which may improve bioavailability compared to halogenated analogs.
- Methoxy-substituted derivatives (e.g., 4-OCH₃) are often used in multicomponent reactions to modulate electronic properties for drug design .
Biological Activity
5-(4-Hydroxyphenyl)furan-2-carbaldehyde, a compound derived from furan and phenolic structures, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a furan ring substituted with a hydroxyl group on the phenyl moiety. Its molecular formula is , and it features a carbonyl group that plays a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings
- In Vitro Studies : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .
- Mechanism of Action : The antimicrobial effect is thought to be due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.
Case Studies
- Cell Line Testing : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound exhibited significant cytotoxic effects with IC50 values ranging from 20 to 30 µM .
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells, likely mediated through the activation of pro-apoptotic pathways .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 20 |
| A549 (lung cancer) | 30 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated, revealing its ability to scavenge free radicals.
Research Findings
- DPPH Radical Scavenging : The compound demonstrated a significant DPPH radical scavenging activity with an IC50 value of approximately 40 µg/mL, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid .
- Implications : This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.
Q & A
Q. What are the most reliable synthetic routes for 5-(4-Hydroxyphenyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 4-hydroxyphenylboronic acid. Key parameters include:
- Catalyst System : Pd(PPh₃)₄ (0.5-1 mol%) in a DMF/H₂O (3:1) solvent mixture .
- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
- Post-Synthesis Workup : Acidic extraction (pH 4–5) to isolate the phenolic product. Monitor yield via TLC (Rf ~0.6 in ethyl acetate/hexane 1:3) .
- Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for improved regioselectivity in sterically hindered substrates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : Confirm phenolic -OH (δ 9.8–10.2 ppm, broad singlet in DMSO-d₆) and aldehyde proton (δ 9.7–10.0 ppm, singlet) .
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (λ = 254 nm) .
- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M-H]⁻ (expected m/z: 203.05) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenolic moiety.
- Moisture Control : Use desiccants (silica gel) to avoid aldehyde hydration to geminal diol.
- Long-Term Stability : Monitor via periodic HPLC analysis; degradation >5% over 6 months warrants reformulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antioxidant DPPH/ABTS) across multiple cell lines (e.g., HepG2, HEK293) to confirm EC₅₀ consistency .
- Metabolite Interference : Use LC-MS/MS to rule out artifacts from aldehyde oxidation (e.g., carboxylic acid derivatives) .
- Structural Confirmation : Compare crystallographic data (e.g., CCDC deposits) with synthesized batches to ensure no polymorphic variations .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde reactivity with amines (e.g., benzylamine) in THF at 25°C .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electrophilicity (Fukui f⁻ indices) at the aldehyde carbon .
- Byproduct Analysis : Identify side products (e.g., Schiff bases) via GC-MS headspace sampling during reactions .
Q. How can researchers assess the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Titration Studies : Conduct UV-Vis titrations with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol to monitor ligand-to-metal charge transfer bands .
- Single-Crystal XRD : Grow crystals with Ni(II) or Co(II) salts (acetonitrile diffusion method) to determine binding geometry .
- Magnetic Susceptibility : SQUID magnetometry for paramagnetic complexes to evaluate spin states .
Data Contradiction Analysis
Q. Why do reported melting points for structurally similar 5-arylfuran-2-carbaldehydes vary significantly?
- Methodological Answer :
- Polymorphism : Screen recrystallization solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .
- Impurity Effects : Use DSC-TGA to detect eutectic mixtures or hydrated forms; purity >98% required for accurate mp determination .
- Measurement Protocols : Standardize heating rates (1–2°C/min) and sample loading (5 mg) across labs .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous environments?
- Methodological Answer :
- pH Control : Maintain neutral pH (6.5–7.5) to prevent aldehyde dimerization or phenol deprotonation .
- Waste Disposal : Quench residual aldehyde with NaHSO₃ solution before disposal to avoid environmental release .
- PPE : Nitrile gloves and fume hood use mandatory; aldehyde vapors may cause respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
